molecular formula C18H25N3O3 B15214890 2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine CAS No. 69094-11-7

2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine

Cat. No.: B15214890
CAS No.: 69094-11-7
M. Wt: 331.4 g/mol
InChI Key: VFABEMAHSJEMRJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms. Its structure features a phenyl group at position 4, a beta-diethylaminoethoxycarbonyl moiety at position 5, and a methyl group at position 6. Such derivatives are often synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives .

Properties

CAS No.

69094-11-7

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-4-21(5-2)11-12-24-17(22)15-13(3)19-18(23)20-16(15)14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3,(H2,19,20,23)

InChI Key

VFABEMAHSJEMRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Position 4 Substituents :

  • 4-Ethoxyphenyl (): Electron-donating ethoxy group may reduce reactivity compared to nitro-substituted derivatives .
  • Thiophen-3-yl (): Heteroaromatic substituents enhance π-π interactions but may alter metabolic stability .

Position 5 Substituents :

  • Beta-diethylaminoethoxycarbonyl (target compound): Likely improves solubility and membrane permeability via the tertiary amine, contrasting with simpler esters (e.g., methyl or ethyl carboxylates in and ) .
  • Thioxo (): Replacing oxo with thioxo enhances antioxidant activity (e.g., diphenylpicrylhydrazine scavenging IC~50~ = 0.6 mg/mL for compound 3c in ) .

Position 6 Substituents :

  • Methyl (target compound): A small hydrophobic group that minimizes steric hindrance, commonly seen in analogs (e.g., ) .
  • Propynyloxy (): Bulkier substituents may hinder binding but introduce alkyne functionality for click chemistry applications .
Physicochemical Properties
  • Solubility: Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has solubility enthalpies (ΔH~sol~) of 23.5 kJ/mol in isopropanol. The target compound’s diethylaminoethoxy group likely improves aqueous solubility due to increased polarity .
  • Thermodynamics : Entropy of mixing (ΔS~mix~) for the methyl ester derivative is -45.2 J/mol·K in benzene (), whereas the target compound’s larger substituents may reduce entropy loss in polar solvents .

Data Tables

Table 2: Thermodynamic Properties of Selected Analogs
Compound (Evidence) Solvent ΔH~sol~ (kJ/mol) ΔS~mix~ (J/mol·K) Reference
Methyl 6-methyl-2-oxo-4-phenyl (7) Isopropanol 23.5 -45.2
Ethyl 4-(4-hydroxyphenyl) (18) Water Not reported

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